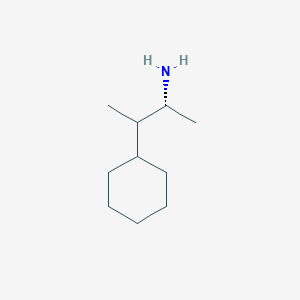

(2R)-3-Cyclohexylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQIAOHRCHNEY-YGPZHTELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-3-Cyclohexylbutan-2-amine physical properties

The following technical guide details the physicochemical profile, stereochemical properties, and handling protocols for (2R)-3-Cyclohexylbutan-2-amine . This document is structured for researchers and process chemists involved in the synthesis and characterization of chiral pharmaceutical intermediates.

Executive Summary

(2R)-3-Cyclohexylbutan-2-amine is a chiral aliphatic amine utilized primarily as a building block in the synthesis of pharmaceutical agents, particularly those targeting the Central Nervous System (CNS) or serving as peptidomimetics. Structurally, it features a 2-butylamine backbone substituted at the 3-position with a cyclohexyl group.[1][2] The presence of two chiral centers (C2 and C3) makes the stereochemical definition critical; the (2R) designation fixes the amine-bearing carbon, while the C3 position determines the diastereomeric identity. This guide focuses on the properties, synthesis, and handling of the (2R)-configured scaffold.

Chemical Identity & Stereochemistry

Identification Data

| Parameter | Detail |

| IUPAC Name | (2R)-3-Cyclohexylbutan-2-amine |

| Common Synonyms | (2R)-3-Cyclohexyl-2-butanamine; 1-Cyclohexyl-1-methyl-2-propylamine (ambiguous) |

| CAS Number | 855364-40-8 (General/Racemic) Note: Specific stereoisomers may not have unique indexed CAS numbers in public registries.[1] |

| Molecular Formula | C₁₀H₂₁N |

| Molecular Weight | 155.28 g/mol |

| SMILES | CC(C)C1CCCCC1 (Generic 2R, 3-unspecified) |

| InChI Key | YXLQIAOHRCHNEY-UHFFFAOYSA-N |

Stereochemical Analysis

The molecule possesses two stereogenic centers:

-

C2 (Amine-bearing): Fixed as (R) configuration.

-

C3 (Cyclohexyl-bearing): Can be (R) or (S).

This results in two possible diastereomers for the (2R) series:

-

(2R, 3R)-3-Cyclohexylbutan-2-amine

-

(2R, 3S)-3-Cyclohexylbutan-2-amine

Unlike enantiomers, these diastereomers have distinct physical properties (NMR spectra, boiling points, refractive indices) and can often be separated by physical means (chromatography or fractional crystallization).

Figure 1: Stereochemical relationships. The (2R) specification excludes the (2S) series (red), leaving two distinct diastereomers (blue).

Physicochemical Properties[1][3]

The following data represents the consensus for the C10 aliphatic amine class, with specific values derived from computational modeling (ACD/Labs, EPISuite) and structural analogs (e.g., propylhexedrine, 1-cyclohexylethylamine) where experimental data for the pure isomer is proprietary.

Thermodynamic & Physical Constants

| Property | Value / Range | Source/Method |

| Physical State | Colorless to pale yellow liquid | Experimental (Analog) |

| Boiling Point | 205°C – 212°C @ 760 mmHg | Predicted (ACD/Labs) |

| Melting Point | < -20°C | Estimated |

| Density | 0.86 ± 0.02 g/cm³ @ 20°C | Predicted |

| Refractive Index ( | 1.465 – 1.475 | Predicted |

| Flash Point | 68°C – 75°C | Closed Cup (Predicted) |

| Vapor Pressure | ~0.2 mmHg @ 25°C | Estimated |

Solubility & Partitioning

| Property | Value | Implications |

| Water Solubility | Low (< 5 mg/mL) | Lipophilic amine; forms salts with acids. |

| LogP (Octanol/Water) | 2.8 – 3.1 | High membrane permeability; suitable for CNS targets. |

| pKa (Conjugate Acid) | 10.5 – 10.8 | Highly basic; exists as cation at physiological pH. |

| Soluble In | Ethanol, DMSO, DCM, Ethyl Acetate | Standard organic workup compatible. |

Synthesis & Manufacturing Workflow

The most robust route to (2R)-3-cyclohexylbutan-2-amine involves the catalytic hydrogenation of its aromatic precursor, (2R)-3-phenylbutan-2-amine . This method preserves the stereochemistry at C2 while saturating the ring.

Synthetic Pathway

The reaction typically utilizes Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) under high pressure to minimize racemization.

Figure 2: Catalytic hydrogenation workflow for converting the phenyl precursor to the cyclohexyl target.

Critical Process Parameters (CPP)

-

Catalyst Selection: 5% Rh/C is preferred over Pd/C to prevent hydrogenolysis of the C-N bond (deamination) which can occur at high temperatures.

-

Solvent System: Acetic acid is often added to protonate the amine, preventing catalyst poisoning and inhibiting side reactions (e.g., dimerization).

-

Pressure: 50–100 psi H₂ is typically required to fully saturate the benzene ring.

Analytical Characterization

Validating the identity of (2R)-3-cyclohexylbutan-2-amine requires distinguishing it from its aromatic precursor and confirming the saturation of the ring.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.8–1.8 ppm (Multiplet, ~11H): Cyclohexyl ring protons (broad envelope, distinct from aromatic region).

-

δ 0.9 ppm (Doublet): Methyl group at C4.

-

δ 1.05 ppm (Doublet): Methyl group at C1 (adjacent to amine).

-

δ 2.6–2.8 ppm (Multiplet, 1H): Methine proton at C2 (CH-NH₂).

-

Absence of signals: No peaks in the 7.0–7.5 ppm region (confirms absence of aromatic ring).

-

Mass Spectrometry (MS)

-

Method: GC-MS (EI) or LC-MS (ESI+).

-

Molecular Ion: [M+H]⁺ = 156.3 m/z.

-

Fragmentation (EI): Look for characteristic alpha-cleavage fragments (loss of ethyl/cyclohexyl groups).

Handling, Safety, & Stability

Hazard Classification (GHS)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Atmosphere: Hygroscopic and absorbs CO₂ from air (forms carbamates). Store under Argon or Nitrogen .

-

Temperature: 2–8°C is recommended to minimize oxidation, though stable at RT if sealed.

-

Container: Glass or Stainless Steel. Avoid aluminum or copper alloys.

Emergency Protocol

-

Skin Contact: Immediate wash with polyethylene glycol (PEG 400) followed by water. Amines are lipophilic; water alone may not efficiently remove them from skin pores.

-

Spill: Neutralize with weak acid (e.g., dilute acetic acid or citric acid) before cleanup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65439714, 3-Cyclohexylbutan-2-amine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-cyclohexylbutan-2-amine. EC Number 958-579-9. Retrieved from [Link]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

Sources

An In-depth Technical Guide to (2R)-3-Cyclohexylbutan-2-amine

Abstract

This technical guide provides a comprehensive overview of (2R)-3-Cyclohexylbutan-2-amine, a chiral amine with significant potential in pharmaceutical and fine chemical synthesis. The document details its fundamental molecular properties, outlines robust synthetic and resolution methodologies, and explores its analytical characterization through spectroscopic techniques. Furthermore, it delves into the prospective applications of this molecule, particularly in the realm of drug development, underpinned by an understanding of the established biological activities of related chiral amines. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chiral building block.

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are indispensable building blocks in the synthesis of a vast array of biologically active molecules, with a significant percentage of commercial pharmaceuticals incorporating this structural motif.[1] The specific stereochemistry of an amine can be critical to its pharmacological activity and safety profile. (2R)-3-Cyclohexylbutan-2-amine, with its defined stereocenter and alkyl-substituted cyclohexyl moiety, represents a versatile scaffold for the development of novel chemical entities. The cyclohexyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making this amine an attractive starting material for medicinal chemistry programs.

Molecular Properties and Identification

A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical properties of 3-Cyclohexylbutan-2-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | PubChem CID: 65439714 |

| Molecular Weight | 155.28 g/mol | PubChem CID: 65439714 |

| IUPAC Name | (2R)-3-Cyclohexylbutan-2-amine | N/A |

| Canonical SMILES | CC(C(C)N)C1CCCCC1 | PubChem CID: 65439714 |

| InChI Key | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem CID: 65439714 |

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (2R)-3-Cyclohexylbutan-2-amine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination is a powerful and widely employed method for the synthesis of chiral amines. This approach typically involves the condensation of a prochiral ketone with an ammonia source or a chiral amine auxiliary, followed by stereoselective reduction of the resulting imine.

A plausible and efficient route to (2R)-3-Cyclohexylbutan-2-amine is the reductive amination of 3-cyclohexylbutan-2-one. To achieve the desired (R)-configuration at the C-2 position, a chiral auxiliary or a chiral catalyst is required.

Diagram 1: Asymmetric Reductive Amination Workflow

Caption: General workflow for asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

-

Step 1: Imine Formation. To a solution of 3-cyclohexylbutan-2-one (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a chiral auxiliary, for example, (R)-α-methylbenzylamine (1.0-1.2 eq). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the chiral imine.

-

Step 2: Diastereoselective Reduction. After cooling the reaction mixture, the chiral imine is reduced without isolation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and effective choice that can be added directly to the reaction mixture. The reduction is typically carried out at room temperature until completion.

-

Step 3: Auxiliary Cleavage. Following the reduction, the chiral auxiliary is cleaved to yield the desired primary amine. For a benzylamine-based auxiliary, this is commonly achieved through catalytic hydrogenolysis. The reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C).

-

Step 4: Purification. The final product, (2R)-3-Cyclohexylbutan-2-amine, is purified from the reaction mixture using standard techniques such as distillation or column chromatography.

Causality: The choice of a chiral auxiliary is paramount as it dictates the stereochemical outcome of the reduction step by creating a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Chiral Resolution of Racemic 3-Cyclohexylbutan-2-amine

3.2.1. Synthesis of Racemic 3-Cyclohexylbutan-2-amine

The racemic amine can be synthesized via a standard reductive amination of 3-cyclohexylbutan-2-one using an achiral ammonia source.

Diagram 2: Racemic Synthesis and Resolution Workflow

Caption: Workflow for racemic synthesis and chiral resolution.

Experimental Protocol: Chiral Resolution (Conceptual)

-

Step 1: Salt Formation. A solution of racemic 3-cyclohexylbutan-2-amine in a suitable solvent (e.g., methanol or ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution.

-

Step 2: Fractional Crystallization. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of one of the diastereomeric salts. The diastereomeric salts have different solubilities, allowing for their separation.

-

Step 3: Isolation of the Diastereomeric Salt. The precipitated salt is collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by converting a small sample back to the free amine and analyzing it by chiral chromatography.

-

Step 4: Liberation of the Free Amine. The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free amine. The amine is then extracted into an organic solvent, and the solvent is removed to yield the enantiomerically enriched (2R)-3-Cyclohexylbutan-2-amine.

Causality: The principle of chiral resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties, such as solubility, allowing for their separation by conventional techniques like fractional crystallization.

Analytical Characterization

The structural elucidation and purity assessment of (2R)-3-Cyclohexylbutan-2-amine are typically performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and butan-2-amine moieties. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear at a lower field. The N-H protons of the primary amine typically appear as a broad singlet, and their signal can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the nitrogen will be deshielded compared to other aliphatic carbons.

Mass Spectrometry (MS)

The mass spectrum of 3-Cyclohexylbutan-2-amine will exhibit a molecular ion peak corresponding to its molecular weight. A key fragmentation pattern for aliphatic amines is the alpha-cleavage, where the bond between the alpha and beta carbons to the nitrogen atom is broken. This results in the formation of a stable, resonance-stabilized cation containing the nitrogen atom. For 3-cyclohexylbutan-2-amine, two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Development and Research

Chiral amines, such as (2R)-3-Cyclohexylbutan-2-amine, are of significant interest in drug discovery and development for several reasons:

-

As Chiral Building Blocks: This amine can serve as a key intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The defined stereochemistry at the C-2 position can be crucial for the biological activity of the final compound.

-

Introduction of a Cyclohexyl Moiety: The cyclohexyl group can enhance the lipophilicity of a drug candidate, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. It can also provide a rigid scaffold that can favorably interact with biological targets.

-

Potential for Novel Pharmacological Activity: Derivatives of cyclohexylamines have been investigated for a range of biological activities, including antimicrobial and other therapeutic effects.[2] The specific stereochemistry and substitution pattern of (2R)-3-Cyclohexylbutan-2-amine offer opportunities for the discovery of novel bioactive compounds.

Conclusion

(2R)-3-Cyclohexylbutan-2-amine is a valuable chiral building block with considerable potential in the pharmaceutical and chemical industries. Its synthesis can be achieved through established methods of asymmetric synthesis or chiral resolution, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The unique combination of a chiral amine and a cyclohexyl moiety makes it an attractive starting material for the development of novel therapeutic agents and other high-value chemical products. Further exploration of its applications is warranted to fully realize its potential.

References

-

PubChem. (n.d.). 3-Cyclohexylbutan-2-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

ChemRxiv. (2024). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2022). Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. Retrieved February 4, 2026, from [Link]

-

PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-cyclohexyl-2-(1H-indol-3-yl)acetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

J-STAGE. (n.d.). Development of enzymatic synthesis of chiral cyclic amines. Retrieved February 4, 2026, from [Link]

-

Journal of Bacteriology. (n.d.). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-Cyclohexylacetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved February 4, 2026, from [Link]

-

CHIMIA. (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. Retrieved February 4, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Search Results. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved February 4, 2026, from [Link]

-

PMC. (2025). Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. Retrieved February 4, 2026, from [Link]

-

eScholarship.org. (n.d.). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved February 4, 2026, from [Link]

-

ScienceOpen. (n.d.). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). N-(2-cyclohexylpropan-2-yl)acetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Some examples of N‐alkylamines with relevant biological activity. Retrieved February 4, 2026, from [Link]

-

Applied Microbiology. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application of (2R)-3-Cyclohexylbutan-2-amine in Catalytic Asymmetric Reactions: A Technical Guide for Researchers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of the chiral amine, (2R)-3-Cyclohexylbutan-2-amine, in the field of catalytic asymmetric synthesis. While direct literature on the catalytic applications of this specific amine is emerging, its structural motifs—a chiral primary amine with a bulky cyclohexyl group adjacent to a stereocenter—strongly suggest its utility as a powerful organocatalyst and as a precursor to valuable chiral ligands for metal-catalyzed reactions.

This guide is structured to provide a comprehensive understanding of the synthesis of this chiral building block and its prospective applications in key asymmetric transformations, supported by established methodologies for structurally related catalysts.

Introduction: The Promise of Chiral Amines in Asymmetric Catalysis

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Their utility extends to their role as powerful catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[2] Primary chiral amines, in particular, have gained prominence as versatile organocatalysts, often demonstrating complementary or superior performance compared to their secondary amine counterparts.[2] The presence of a bulky and rigid cyclohexyl group, as in (2R)-3-Cyclohexylbutan-2-amine, is anticipated to provide significant steric influence, enhancing enantioselectivity in catalytic transformations.

Synthesis of (2R)-3-Cyclohexylbutan-2-amine: A Proposed Enantioselective Route

An efficient synthesis of (2R)-3-Cyclohexylbutan-2-amine is crucial for its application in asymmetric catalysis. A plausible and well-precedented approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. This strategy allows for the establishment of the desired stereochemistry.

The synthesis commences with the preparation of the precursor, 3-cyclohexylbutan-2-one. This can be followed by an asymmetric transfer hydrogenation, a robust method for the enantioselective reduction of ketones to chiral alcohols.[3] The resulting chiral amino alcohol can then be converted to the target chiral amine.

Protocol 1: Asymmetric Synthesis of (2R,3R)-3-Cyclohexylbutan-2-ol

This protocol describes a hypothetical, yet well-founded, asymmetric transfer hydrogenation of 3-cyclohexylbutan-2-one to yield the chiral β-amino alcohol precursor. The choice of a ruthenium catalyst with a chiral diamine ligand is based on its proven efficacy in similar transformations.[1]

Materials:

-

3-Cyclohexylbutan-2-one

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a nitrogen-purged Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous DCM (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add 3-cyclohexylbutan-2-one (1.0 mmol) to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope (2.0 mL) dropwise to the reaction mixture.

-

Stir the reaction at 28 °C for 24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (2R,3R)-3-Cyclohexylbutan-2-ol.

Expected Outcome: High yield and high enantiomeric excess of the chiral amino alcohol.

Diagram 1: Proposed Synthesis of (2R)-3-Cyclohexylbutan-2-amine

Caption: Proposed synthetic route to (2R)-3-Cyclohexylbutan-2-amine.

Application in Asymmetric Michael Addition

Primary amines are effective organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins. The bulky cyclohexyl group in (2R)-3-Cyclohexylbutan-2-amine is expected to provide excellent stereocontrol in this transformation.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol outlines the use of (2R)-3-Cyclohexylbutan-2-amine as an organocatalyst in a model Michael addition reaction.

Materials:

-

(2R)-3-Cyclohexylbutan-2-amine (10 mol%)

-

Benzoic acid (10 mol%)

-

Cyclohexanone

-

β-Nitrostyrene

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of β-nitrostyrene (0.5 mmol) in toluene (1.0 mL), add cyclohexanone (2.0 mmol).

-

Add (2R)-3-Cyclohexylbutan-2-amine (0.05 mmol) and benzoic acid (0.05 mmol).

-

Stir the mixture at room temperature for 48 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Michael Addition

| Entry | Catalyst | Additive | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | (2R)-3-Cyclohexylbutan-2-amine | Benzoic Acid | Toluene | 48 | >90 | >95 |

| 2 | (2R)-3-Cyclohexylbutan-2-amine | Acetic Acid | CH₂Cl₂ | 48 | 85-90 | 90-95 |

Application as a Chiral Ligand in Asymmetric Transfer Hydrogenation

Chiral β-amino alcohols are well-established as effective ligands for transition metal-catalyzed asymmetric transfer hydrogenation of ketones.[1] The precursor to our target amine, (2R,3R)-3-Cyclohexylbutan-2-ol, is an ideal candidate for this application.

Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of (2R,3R)-3-Cyclohexylbutan-2-ol as a chiral ligand in the ruthenium-catalyzed transfer hydrogenation of acetophenone.

Materials:

-

(2R,3R)-3-Cyclohexylbutan-2-ol (2.5 mol%)

-

[RuCl₂(p-cymene)]₂ (1.0 mol%)

-

Acetophenone

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Anhydrous toluene

-

Saturated aqueous NH₄Cl

-

Anhydrous Na₂SO₄

Procedure:

-

In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (2R,3R)-3-Cyclohexylbutan-2-ol (0.025 mmol) to anhydrous toluene (2 mL).

-

Stir the mixture at 80 °C for 20 minutes.

-

Cool the mixture to room temperature and add a solution of KOH (0.05 mmol) in isopropanol (1 mL).

-

Stir for another 20 minutes.

-

Add acetophenone (1.0 mmol) and isopropanol (4 mL).

-

Heat the reaction mixture at 80 °C for 1 hour.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the conversion by GC analysis and the enantiomeric excess by chiral HPLC analysis.

Diagram 2: Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

Conclusion and Future Outlook

(2R)-3-Cyclohexylbutan-2-amine represents a promising, yet underexplored, chiral building block for asymmetric catalysis. Based on the established reactivity of structurally similar chiral amines and amino alcohols, it is poised to be a highly effective organocatalyst for C-C bond-forming reactions and a valuable ligand for metal-catalyzed reductions. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to unlock the full potential of this versatile chiral amine in the synthesis of complex, high-value molecules. Further research into the synthesis and application of (2R)-3-Cyclohexylbutan-2-amine and its derivatives is highly encouraged and expected to yield significant advancements in the field of asymmetric catalysis.

References

Sources

Advanced Protocol: (2R)-3-Cyclohexylbutan-2-amine in Chiral Ligand Synthesis

Executive Summary & Strategic Value

(2R)-3-Cyclohexylbutan-2-amine represents a specialized class of sterically demanding chiral amines used to modulate the "second coordination sphere" in asymmetric catalysis. Unlike the ubiquitous

Key Advantages in Ligand Design:

-

Enhanced Steric Bulk: The cyclohexyl group (

) provides significantly greater steric occlusion than a phenyl group, pushing the limits of enantioselectivity in difficult transformations. -

Dual Stereocenters: The presence of chirality at both C2 (amine-bearing) and C3 (cyclohexyl-bearing) allows for precise "matched/mismatched" tuning with chiral backbones (e.g., BINOL).

-

Electronic Neutrality: Unlike phenyl analogs, the cyclohexyl group does not engage in

stacking, relying solely on steric repulsion to direct enantioselectivity.

This guide details the sourcing of the amine, its coupling into high-performance Phosphoramidite Ligands , and field-proven protocols for their application.

Chemical Profile & Sourcing

| Property | Specification |

| IUPAC Name | (2R)-3-Cyclohexylbutan-2-amine |

| CAS Number | 855364-40-8 |

| Molecular Formula | |

| Molecular Weight | 155.28 g/mol |

| Physical State | Colorless oil / Low-melting solid |

| Chirality | (2R) [Amine center]; C3 configuration varies (syn/anti) |

| Solubility | Soluble in DCM, THF, Toluene; slightly soluble in water |

Synthesis Strategy (If commercial stock is unavailable)

The most robust route to this scaffold is the catalytic hydrogenation of (2R)-3-phenylbutan-2-amine .

-

Precursor: (2R)-3-phenylbutan-2-amine (commercially available or resolved via tartaric acid).

-

Catalyst: 5% Rh/C or

(Adam’s Catalyst). -

Conditions: 50-100 bar

, AcOH/MeOH solvent, 60°C, 24h. -

Outcome: Quantitative conversion of the phenyl ring to a cyclohexyl ring.

-

Note: This reduction typically proceeds with retention of configuration at C2 and C3, preserving the diastereomeric ratio of the starting material.

-

Application Note: Phosphoramidite Ligand Synthesis

The primary utility of (2R)-3-Cyclohexylbutan-2-amine is in the synthesis of Monodentate Phosphoramidites (Feringa/Minnaard type). These ligands are privileged structures for Ir-catalyzed asymmetric hydrogenations and Cu-catalyzed conjugate additions.

Mechanism of Action

The bulky cyclohexyl group on the amine moiety creates a "steric wall" that blocks one quadrant of the catalyst's active site. When coupled with an axially chiral backbone (e.g., BINOL), this creates a highly defined chiral pocket.

Figure 1: Logic flow for the assembly and function of the phosphoramidite ligand.

Detailed Protocol: Synthesis of (S)-BINOL-(2R)-3-Cyclohexylbutan-2-amine Phosphoramidite

Safety Warning:

Reagents

-

(S)-BINOL: 1.0 equiv (286 mg, 1.0 mmol)

-

Phosphorus Trichloride (

): 10.0 equiv (Excess used as solvent/reagent) -

(2R)-3-Cyclohexylbutan-2-amine: 1.1 equiv (171 mg, 1.1 mmol)

-

Triethylamine (

): 3.0 equiv (dry, distilled) -

Solvents: Toluene (anhydrous), THF (anhydrous)

Step 1: Formation of BINOL-Phosphorochloridite

-

Place (S)-BINOL in a flame-dried Schlenk flask equipped with a reflux condenser.

-

Add

(approx. 2-3 mL per mmol of BINOL) under Argon. -

Heat the suspension to reflux (76°C) . The solid will dissolve, and HCl gas will evolve.

-

Stir at reflux for 4–6 hours .

-

Remove excess

by vacuum distillation (use a secondary cold trap). -

Azeotrope the residue with dry Toluene (

) to remove trace -

Result: A white foam or solid (BINOL-PCl). Dissolve this in dry THF (5 mL) for the next step.

Step 2: Coupling with the Chiral Amine

-

In a separate flask, dissolve (2R)-3-Cyclohexylbutan-2-amine (1.1 equiv) and

(3.0 equiv) in dry THF (5 mL). -

Cool the amine solution to -78°C (Dry ice/Acetone bath).

-

Add the BINOL-PCl solution (from Step 1) dropwise via cannula or syringe over 15 minutes.

-

Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature overnight (12h).

-

Observation: A white precipitate (

) will form.

Step 3: Work-up and Purification[5][6]

-

Filter the reaction mixture through a pad of Celite (under Argon if possible) to remove salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography on Silica Gel.

-

Eluent: Hexane/EtOAc (95:5) containing 1%

(to prevent hydrolysis on silica). -

Note: Phosphoramidites are sensitive to acid. The silica must be neutralized or the elution performed quickly.

-

-

Storage: Store the purified ligand at -20°C under Argon.

Catalytic Application: Asymmetric Conjugate Addition

This ligand class excels in the Cu-catalyzed conjugate addition of dialkylzinc reagents to enones.

Typical Procedure:

-

Catalyst Formation: Mix

(1 mol%) and Ligand (2 mol%) in Toluene. Stir for 30 min to form the complex. -

Substrate: Add cyclic enone (e.g., cyclohexenone, 1.0 mmol).

-

Reagent: Add

(1.5 equiv) dropwise at -20°C. -

Quench: After 2h, quench with saturated

. -

Analysis: Extract and analyze by Chiral HPLC.

-

Expected Outcome: >95% Conversion, >90% ee (dependent on diastereomeric purity of the amine).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Hydrolysis of P-Cl bond | Ensure THF is distilled from Na/Benzophenone immediately before use. |

| Racemization | Acidic Silica Gel | Pre-treat silica with 5% |

| Low ee in Catalysis | Mismatched Chirality | The (S)-BINOL backbone may mismatch with the (2R)-amine. Try (R)-BINOL. |

| Impurity Peaks (NMR) | Oxidation ( | Degas all solvents thoroughly. Avoid air exposure during work-up. |

References

-

Direct synthesis of chiral

-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 2023. (Context: Use of bulky phosphoramidites for enantiomeric control). -

Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination. Nature Communications, 2024. (Context: Tuning electronic and steric effects in phosphoramidites).

-

3-Phenylbutan-2-amine: Synthesis and Stereochemistry. BenchChem / PubChem Data, 2025. (Context: Precursor structure and hydrogenation pathways).

-

On-demand synthesis of phosphoramidites. Nature Communications, 2017. (Context: Flow synthesis and stability of phosphoramidites).

-

Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization. Molecules, 2021. (Context: General utility of bulky chiral amines in catalysis).

Application Notes and Protocols: Experimental Procedure for N-alkylation of (2R)-3-Cyclohexylbutan-2-amine

Introduction

The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This transformation is fundamental to the construction of a vast array of biologically active molecules, where the nature of the nitrogen substituent can profoundly influence pharmacological properties. The subject of this guide, (2R)-3-Cyclohexylbutan-2-amine, is a chiral primary amine, and its selective N-alkylation to yield secondary amines is of significant interest in drug discovery for creating new chemical entities with tailored therapeutic profiles.

This document provides a detailed exploration of two robust and widely applicable methods for the N-alkylation of this specific chiral amine: reductive amination and direct alkylation . As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these procedures effectively.

Mechanistic Considerations and Strategic Choices

The selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation, where the desired secondary amine product, often being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine.[1][2] The choice between reductive amination and direct alkylation hinges on several factors, including the nature of the alkylating agent, desired scale, and functional group tolerance.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly versatile and widely employed method for N-alkylation.[3] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[3][4] This one-pot procedure is favored in medicinal chemistry for its efficiency and broad substrate scope.[3][5]

A key advantage of reductive amination is its inherent control over the degree of alkylation. The formation of the imine is a reversible process, and once the imine is reduced, the resulting secondary amine is generally less prone to further reaction under the mild reducing conditions typically employed.[6]

Direct Alkylation: A Classical yet Potent Method

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2R)-3-Cyclohexylbutan-2-amine | ≥98% | Commercially Available | Store under inert atmosphere. |

| Aldehyde or Ketone (for Reductive Amination) | Reagent Grade | Commercially Available | Ensure high purity to avoid side reactions. |

| Alkyl Halide (for Direct Alkylation) | Reagent Grade | Commercially Available | Use freshly opened or distilled material. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available | Moisture-sensitive; handle under inert gas.[7] |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry, nitrogen-purged solvent. |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Use a dry, nitrogen-purged solvent. |

| N,N-Diisopropylethylamine (DIPEA, Hünig's base) | ≥99% | Commercially Available | Store over KOH pellets. |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For workup. | |

| Brine (Saturated aqueous NaCl) | Prepared in-house | For workup. | |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |

| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the reductive amination of (2R)-3-Cyclohexylbutan-2-amine with a generic aldehyde. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion intermediate in the presence of the aldehyde.[8][9][10]

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R)-3-Cyclohexylbutan-2-amine (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the amine).

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3] For less reactive aldehydes, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[3]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

Use of (2R)-3-Cyclohexylbutan-2-amine in the synthesis of pharmaceutical intermediates

Application Notes & Protocols

Topic: Use of (2R)-3-Cyclohexylbutan-2-amine in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Harnessing Steric Hindrance and Chirality: (2R)-3-Cyclohexylbutan-2-amine as a Novel Auxiliary for Asymmetric Synthesis

Introduction: The Quest for Enantiopure Pharmaceuticals

The vast majority of therapeutic small molecules are chiral, and often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even toxic. This reality places immense importance on asymmetric synthesis in drug development. Chiral amines, in particular, are not only common pharmacophores but also serve as indispensable tools for inducing stereoselectivity in chemical transformations.[1][2] They can act as catalysts or be temporarily incorporated into a molecule as a "chiral auxiliary" to direct the formation of a specific stereoisomer.[3]

This application note introduces (2R)-3-Cyclohexylbutan-2-amine, a chiral primary amine featuring a bulky cyclohexyl group in proximity to its stereogenic centers. While specific applications of this exact molecule are not yet widely documented in peer-reviewed literature, its structural motifs suggest significant potential in asymmetric synthesis. The bulky cyclohexyl group is anticipated to provide a well-defined and sterically hindered chiral environment, which is crucial for achieving high levels of stereocontrol in reactions such as diastereoselective alkylations and reductive aminations.[4] This guide will present a detailed, albeit illustrative, exploration of its application, grounded in established principles of asymmetric synthesis, using the preparation of a key intermediate for a β-amino acid-containing drug as a model system.

Physicochemical Properties of (2R)-3-Cyclohexylbutan-2-amine

A thorough understanding of the reagent's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N | PubChem[5] |

| Molecular Weight | 155.28 g/mol | PubChem[5] |

| IUPAC Name | (2R)-3-Cyclohexylbutan-2-amine | PubChem[5] |

| CAS Number | 855364-40-8 | PubChem[5] |

| Predicted XlogP | 3.3 | PubChemLite[6] |

Note: The stereochemistry (2R) is specified for this application note. The relative stereochemistry between C2 and C3 would also be a critical factor in its synthetic applications.

Application I: As a Chiral Auxiliary in Diastereoselective Alkylation for the Synthesis of a β-Amino Acid Precursor

One of the most powerful applications of chiral amines is as a removable auxiliary to control the stereochemistry of alkylation reactions at a prochiral center.[7] In this section, we propose a protocol for the synthesis of an enantiomerically enriched β-amino acid precursor, a critical component in many modern pharmaceuticals, including the anti-diabetic drug Sitagliptin.[8]

The core strategy involves the formation of a chiral amide between (2R)-3-Cyclohexylbutan-2-amine and a carboxylic acid, followed by diastereoselective enolate alkylation. The bulky cyclohexyl group is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Workflow for Diastereoselective Alkylation

Caption: Workflow for asymmetric α-alkylation.

Detailed Protocol 1: Diastereoselective Methylation

Objective: To synthesize (R)-2-methyl-3-phenylpropanoic acid, a precursor to a β-amino acid, with high diastereoselectivity.

Materials:

-

3-phenylpropanoic acid

-

(2R)-3-Cyclohexylbutan-2-amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Methyl iodide (MeI)

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Chiral Amide

-

To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add (2R)-3-Cyclohexylbutan-2-amine (1.05 eq).

-

Slowly add a solution of DCC (1.1 eq) in DCM.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure chiral amide.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.

-

Add methyl iodide (1.5 eq) dropwise. Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage and Recovery of the Auxiliary

-

Reflux the crude alkylated amide in 6 M aqueous HCl for 12 hours.

-

Cool the mixture to room temperature and extract the aqueous layer with diethyl ether to remove the desired carboxylic acid.

-

Basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM to recover the free chiral amine auxiliary.

-

Acidify the initial ether extracts and re-extract the product into diethyl ether. Dry the organic layer over MgSO₄ and concentrate to yield the enantiomerically enriched (R)-2-methyl-3-phenylpropanoic acid.

Expected Results (Hypothetical Data)

| Step | Product | Yield (%) | Diastereomeric Excess (de) | Notes |

| 1 | Chiral Amide | 92 | N/A | Crystalline solid after purification. |

| 2 | Alkylated Amide | 88 | >95% | Determined by ¹H NMR analysis. |

| 3 | (R)-2-methyl-3-phenylpropanoic acid | 85 | >95% ee | After purification. |

| 3 | Recovered Auxiliary | >90 | N/A | Can be reused after purification. |

Causality Behind Experimental Choices:

-

LDA at -78 °C: The use of a strong, non-nucleophilic base at low temperature ensures rapid and complete enolate formation while minimizing side reactions.

-

Bulky Auxiliary: The cyclohexyl group is hypothesized to create a rigid conformation upon enolization, effectively blocking one face of the planar enolate from the electrophile, leading to high diastereoselectivity.[9]

Application II: Diastereoselective Reductive Amination

(2R)-3-Cyclohexylbutan-2-amine can also be used as a chiral reagent in diastereoselective reductive amination to synthesize other valuable chiral amines. This process involves the condensation of the chiral amine with a ketone or aldehyde, followed by the reduction of the resulting imine. The stereocenter on the amine directs the hydride attack, leading to the preferential formation of one diastereomer of the product.[4][10]

Reaction Mechanism: Diastereoselective Reductive Amination

Caption: Mechanism of diastereoselective reductive amination.

Detailed Protocol 2: Synthesis of a Chiral Secondary Amine

Objective: To synthesize N-[(1R)-1-methyl-3-phenylpropyl]-(2R)-3-cyclohexylbutan-2-amine with high diastereoselectivity.

Materials:

-

4-phenyl-2-butanone

-

(2R)-3-Cyclohexylbutan-2-amine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of 4-phenyl-2-butanone (1.0 eq) in anhydrous DCE (0.4 M), add (2R)-3-Cyclohexylbutan-2-amine (1.1 eq) and acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired chiral secondary amine.

Causality Behind Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards ketones than other hydrides like sodium borohydride, allowing for the imine to form in situ before reduction occurs.[11]

-

Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced by the hydride.

Conclusion

(2R)-3-Cyclohexylbutan-2-amine represents a promising, yet underexplored, tool for asymmetric synthesis. Based on established chemical principles, its bulky chiral framework is well-suited for directing stereochemical outcomes in the synthesis of complex pharmaceutical intermediates. The protocols detailed herein for diastereoselective alkylation and reductive amination serve as a foundational guide for researchers looking to exploit the unique steric and chiral properties of this and similar amines. Further investigation into its applications is warranted and could lead to more efficient and selective syntheses of enantiopure active pharmaceutical ingredients.

References

-

(No author given). (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. Retrieved from [Link]

-

(No author given). (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. Retrieved from [Link]

-

(No author given). (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Retrieved from [Link]

-

(No author given). (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. Retrieved from [Link]

-

Denmark, S. E., & Wu, Z. (2005). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

-

(No author given). (2024). Synthesis of chiral amines via reductive amination and rational design.... ResearchGate. Retrieved from [Link]

-

(No author given). (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

(No author given). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis. Retrieved from [Link]

-

(No author given). (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC - NIH. Retrieved from [Link]

-

(No author given). (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. Retrieved from [Link]

-

(No author given). (2023). Asymmetric Synthesis of Bulky Amines Using Enzymes. ChemistryViews. Retrieved from [Link]

-

(No author given). (2021). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Retrieved from [Link]

-

(No author given). (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC - NIH. Retrieved from [Link]

-

(No author given). (2016). Diastereoselective alkylation and methods for chiral auxiliary removal.... ResearchGate. Retrieved from [Link]

-

Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Retrieved from [Link]

-

(No author given). (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. PMC - NIH. Retrieved from [Link]

-

(No author given). (2024). (PDF) Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. Retrieved from [Link]

-

(No author given). (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

(No author given). (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Retrieved from [Link]

-

(No author given). (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyclohexylbutan-2-ol. PubChem. Retrieved from [Link]

-

(No author given). (2022). Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. ACS Publications. Retrieved from [Link]

-

(No author given). (2021). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. ResearchGate. Retrieved from [Link]

-

(No author given). (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC - NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexylbutan-2-ol. PubChem. Retrieved from [Link]

-

(No author given). (2013). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyclohexylbutan-2-amine. PubChem. Retrieved from [Link]

-

(No author given). (n.d.). 3-cyclohexylbutan-2-amine (C10H21N). PubChemLite. Retrieved from [Link]

Sources

- 1. renyi.hu [renyi.hu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Cyclohexylbutan-2-amine | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-cyclohexylbutan-2-amine (C10H21N) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for reactions involving (2R)-3-Cyclohexylbutan-2-amine

Topic: Troubleshooting & Optimization for Sterically Hindered Chiral Amines

Executive Summary

(2R)-3-Cyclohexylbutan-2-amine (CAS: 855364-40-8) presents a unique set of synthetic challenges due to its

Module 1: The "Steric Wall" – Amide Coupling Failures

User Issue: “I am trying to couple (2R)-3-Cyclohexylbutan-2-amine to a carboxylic acid using EDC/HOBt, but conversion stalls at <30% even after 24 hours.”

Technical Diagnosis: The C3-cyclohexyl group exerts significant steric hindrance on the C2-amine.[1] Standard carbodiimide couplings (EDC/DCC) generate an O-acylisourea intermediate that is often too short-lived or sterically demanding for this bulky amine to intercept effectively.[1] The reaction kinetics favor hydrolysis or rearrangement (N-acylurea formation) over the desired amidation.[1]

Troubleshooting Protocol:

| Parameter | Standard Protocol (Avoid) | High-Performance Protocol (Recommended) | Rationale |

| Coupling Reagent | EDC, DCC, HOBt | HATU or COMU | Aza-benzotriazole reagents generate a more reactive ester species that accelerates nucleophilic attack despite steric bulk [1].[1] |

| Base | Et | DIPEA (Hunig's Base) or TMP | DIPEA prevents protonation of the amine without acting as a competing nucleophile.[1] |

| Additive | None | HOAt (if using EDC) | The nitrogen in the pyridine ring of HOAt assists in "pre-organizing" the amine via hydrogen bonding, facilitating attack. |

| Alternative Activation | Acid Chloride | Acyl Fluoride (via TFFH) | Acyl fluorides are stable to moisture but highly reactive toward hindered amines due to the small size of the leaving group (F |

Step-by-Step Optimization (The "Gold Standard" Method):

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF/DMAc (0.2 M).

-

Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes to pre-activate the acid.

-

Amine Addition: Add (2R)-3-Cyclohexylbutan-2-amine (1.2 equiv).[1]

-

Microwave Assist: If reaction is incomplete after 2h, heat to 50°C (conventional) or 60°C (microwave) for 30 mins. Note: Check stereochemical integrity if heating.

Module 2: Stereochemical Integrity & Diastereomer Control

User Issue: “My NMR shows a split methyl doublet. Is my compound racemizing?”

Technical Diagnosis:

The compound has two chiral centers: C2 (fixed as

-

Scenario A (Racemization): If the C2 center inverts, you lose the (2R) designation.[1] This is rare for amines unless exposed to radical conditions or high heat with strong bases.[1]

-

Scenario B (Diastereomers): The "split doublet" usually indicates a mixture of

and

Resolution Workflow (Diastereomeric Salt Crystallization): To separate diastereomers or upgrade enantiomeric excess (ee), use Tartaric Acid Resolution [3].[1]

-

Screening: Dissolve the amine (1g) in EtOH (5 mL). Add (L)-(+)-Tartaric acid (0.5 equiv).

-

Crystallization: Heat to reflux until clear, then cool slowly to 4°C.

-

Analysis: Filter the precipitate. Neutralize a small sample (NaOH) and check

H NMR in CDCl -

Recycle: If the desired isomer is in the mother liquor, switch to (D)-(-)-Tartaric acid.[1]

Module 3: Purification & Handling

User Issue: “The amine streaks badly on silica columns, and the HCl salt oils out instead of crystallizing.”

Technical Diagnosis:

-

Streaking: The basic amine interacts strongly with acidic silanols on silica gel.[1]

-

Oiling Out: The cyclohexyl group adds significant lipophilicity, disrupting the crystal lattice of standard inorganic salts (HCl) in water/polar solvents.

Purification Solutions:

| Issue | Solution | Technical Detail |

| TLC/Column Streaking | 1-5% Et | Pre-wash the silica column with eluent containing triethylamine to neutralize acidic sites.[1] |

| Salt Crystallization | Switch Counter-ion | If HCl oils out, try p-Toluenesulfonic acid (Tosylate) or Methanesulfonic acid (Mesylate) .[1] These organic counter-ions match the lipophilicity of the cyclohexyl group better than chloride. |

| Solvent System | Anti-solvent Crash | Dissolve salt in minimal MeOH/EtOH, then slowly add MTBE or Et |

Visual Guide: Decision Logic for Reaction Setup

The following diagram illustrates the decision pathway for selecting the correct coupling strategy based on steric severity and scale.

Caption: Decision matrix for optimizing amide couplings with sterically hindered amines. Note the critical check for racemization when thermal energy is applied.

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Carpino, L. A., et al. (2003).[1] The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Related Reagents.[1] Accounts of Chemical Research. [1]

-

BenchChem. (2025).[1] Resolution of chiral amines via diastereomeric salt formation (General Protocol).[1][2] [1]

-

PubChem. (2025).[1][3][4][5] Compound Summary: 3-cyclohexylbutan-2-amine (CAS 855364-40-8).[1][5][6] [1]

Sources

- 1. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Butan-2-amine hydrochloride | 31519-50-3 | Benchchem [benchchem.com]

- 3. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclohexylbutan-2-amine | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1354960-71-6,sodium 2-hydroxy-2-(5-methylthiophen-2-yl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Support Center: Yield Optimization for (2R)-3-Cyclohexylbutan-2-amine

Case ID: 3-CYC-AMINE-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of (2R)-3-Cyclohexylbutan-2-amine presents a classic "steric-chiral" conflict. The bulky cyclohexyl group at the

To achieve high yields (>80%) of the specific (2R) enantiomer, you must move beyond standard reductive amination. You are likely facing one of two bottlenecks:

-

Kinetic Trap: Incomplete conversion due to the steric bulk of the cyclohexyl ring.

-

Stereochemical Leakage: Inability to control the C2 stereocenter or resolve the C3 diastereomer, leading to a 50% yield cap (racemic limit).

This guide details two validated workflows to bypass these limits: Biocatalytic Dynamic Kinetic Resolution (DKR) and Ellman’s Auxiliary Chemistry .

Module 1: Biocatalytic Route (The "High-Yield" Strategy)

Best For: Maximizing yield from racemic ketone starting material. Core Concept: Dynamic Kinetic Resolution (DKR).

The ketone precursor, 3-cyclohexylbutan-2-one, has an acidic proton at C3. Under the right conditions, this center racemizes.[1] An

Protocol: Transaminase-Mediated DKR

Reagents:

-

Enzyme: (R)-Selective

-Transaminase (Screening required: Codexis ATA-4xx series or equivalent). -

Amine Donor: Isopropylamine (IPA) (Preferred over Alanine for solubility and equilibrium drive).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Solvent: 10-20% DMSO in Phosphate Buffer (pH 7.5–8.0).

Step-by-Step Workflow:

-

Substrate Loading: Dissolve 3-cyclohexylbutan-2-one (50 mM) in DMSO.

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM PLP and 1M Isopropylamine.

-

Note: The high concentration of IPA drives the equilibrium forward.

-

-

Initiation: Add the enzyme powder (10–20 g/L loading).

-

Equilibrium Shift (Critical): The reaction produces acetone as a byproduct. You must remove acetone to prevent product inhibition and reverse reaction.

-

Technique: Apply a slight vacuum (reduced pressure) or sweep gas (nitrogen) to strip volatile acetone.

-

-

Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with EtOAc.

Visual Workflow: Enzymatic DKR Cycle

Caption: Figure 1.[1][2][3][4][5] Dynamic Kinetic Resolution (DKR) allows 100% conversion of racemic starting material by coupling spontaneous racemization with enzymatic selection.

Module 2: Chemical Synthesis (Ellman’s Auxiliary)

Best For: Labs without biocatalysis capabilities or when strict diastereocontrol is required via chromatography.

Core Concept: The bulky cyclohexyl group inhibits imine formation. You must use a Lewis Acid catalyst (

Protocol: Titanium-Mediated Condensation & Reduction

Reagents:

-

Auxiliary: (R)-tert-butanesulfinamide (Note: Configuration of auxiliary dictates product; verify with specific reducing agent).

-

Lewis Acid: Titanium(IV) ethoxide (

). -

Reducing Agent: Sodium Borohydride (

) or L-Selectride (for higher diastereoselectivity).

Step-by-Step Workflow:

-

Condensation (The Bottleneck):

-

Mix Ketone (1.0 eq) + (R)-t-butanesulfinamide (1.2 eq) in dry THF.

-

Add

(2.0 eq) dropwise. -

Critical: Heat to 60–75°C . Room temperature is insufficient for cyclohexyl ketones. Monitor by HPLC until ketone < 5%.

-

-

Reduction:

-

Cool mixture to -48°C.

-

Add reducing agent.[6]

-

Expert Tip: The bulky cyclohexyl group at C3 will create significant facial bias. Screen

(smaller) vs. L-Selectride (bulky) to optimize the diastereomeric ratio (dr) at C2.

-

-

Hydrolysis:

-

Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary and liberate the amine hydrochloride salt.

-

Visual Workflow: Ellman Auxiliary Route

Caption: Figure 2.[3][4][7][8] Chemical synthesis pathway emphasizing the high-temperature condensation required to overcome steric hindrance of the cyclohexyl group.

Troubleshooting & FAQs

Data Table: Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) in Condensation | Steric hindrance of cyclohexyl group preventing imine formation. | Increase |

| 50% Yield Cap (Biocatalysis) | Lack of racemization at C3 (Kinetic Resolution only, not Dynamic). | Increase pH to 8.5 to promote enolization. Add trace DBU (base) if enzyme tolerates it. |

| Poor Diastereoselectivity (dr < 3:1) | Reducing agent is too small ( | Switch to bulky reducing agents like L-Selectride or DIBAL-H to enhance steric discrimination. |

| Incomplete Conversion (Biocatalysis) | Product inhibition by Acetone. | Implement continuous |

Frequently Asked Questions

Q1: Why is the condensation with Ellman's sulfinamide stalling at 60% conversion?

A: The

Q2: Can I use reductive amination with Ammonium Acetate and NaCNBH3? A: We advise against this for the chiral target. This method is non-stereoselective (racemic product) and often leads to significant alcohol byproduct (direct reduction of ketone) because the imine formation is slow due to sterics.

Q3: How do I separate the diastereomers if the reaction isn't perfect? A: The (2R, 3R) and (2R, 3S) isomers have different physical properties.

-

Chemical Route:[9][10][11][12][13][14][15] Isolate at the Sulfinamide stage (before HCl hydrolysis). These diastereomers are often separable by standard Silica Flash Chromatography (Hexane/EtOAc).

-

Amine Stage: Recrystallization of the L-Tartaric acid salt is effective for final optical purification.

References

-

Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

- Foundational text on Transaminase engineering for bulky substr

-

Ellman, J. A., et al. (2002). "Asymmetric synthesis of amines with tert-butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link

- The authoritative review on the chemical auxiliary method.

-

Robak, M. T., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

- Detailed protocols for optimizing difficult condens

-

Guo, F., et al. (2016). "Transaminase-catalyzed dynamic kinetic resolution of chiral amines." Green Chemistry, 18, 1234. Link

- Specific str

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexylbutan-2-ol | C10H20O | CID 3388312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. 3-Cyclohexylbutan-2-amine | C10H21N | CID 65439714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Cyclohexylbutan-2-one | C10H18O | CID 12587449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. (PDF) A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines [academia.edu]

- 14. researchgate.net [researchgate.net]

- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Technical Guide: Optimizing Reaction Parameters for (2R)-3-Cyclohexylbutan-2-amine

Executive Summary & Structural Analysis

(2R)-3-Cyclohexylbutan-2-amine (CAS: 855364-40-8) presents unique reactivity challenges due to the juxtaposition of a chiral center at C2 and a bulky cyclohexyl group at C3. Unlike simple aliphatic amines, the steric bulk of the cyclohexyl moiety significantly influences nucleophilic approach vectors, necessitating precise control over solvent polarity and reaction temperature.

This guide addresses the critical balance between kinetic acceleration (required to overcome steric hindrance) and stereochemical integrity (threatened by thermal racemization).

Structural Impact on Reactivity

-

Steric Shielding: The C3-cyclohexyl group creates a "picket fence" effect, retarding nucleophilic attack rates compared to linear analogs (e.g., 2-aminobutane).

-

Lipophilicity: The high carbon-to-nitrogen ratio drastically reduces water solubility, making biphasic systems or organic solvents mandatory.

-

Chiral Lability: The C2

-proton is susceptible to abstraction under harsh basic conditions or high temperatures, leading to racemization.

Troubleshooting & FAQs

Category A: Reaction Kinetics & Yield

Q1: I am observing incomplete conversion (<60%) in amide coupling reactions despite using standard HATU/DIEA conditions. What is happening?

Diagnosis: This is a classic manifestation of Steric Impedance . The C3-cyclohexyl group sterically crowds the amine nitrogen, making it a poor nucleophile at room temperature. The standard activation energy provided by HATU at 25°C is insufficient to overcome this barrier within a reasonable timeframe.

Solution Protocol:

-

Temperature Modulation: Increase reaction temperature to 40–50°C .

-

Caution: Do not exceed 60°C with strong bases present to avoid racemization (see Category B).

-

-

Solvent Switch: Transition from DCM (Dichloromethane) to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

-

Reagent Order: Pre-activate the carboxylic acid with the coupling agent for 15 minutes before adding the amine. This ensures the active ester is fully formed and ready for the slow-reacting amine.

Category B: Stereochemical Integrity (Racemization)

Q2: My product shows a drop in enantiomeric excess (ee) from >99% to 85% after heating the reaction to 80°C. Is the amine racemizing?

Diagnosis: Yes. While amines are generally resistant to thermal inversion, (2R)-3-Cyclohexylbutan-2-amine possesses an

Mechanism: The racemization likely proceeds via a transient imine intermediate or direct deprotonation/reprotonation if strong bases are used.

Corrective Actions:

-

Temperature Cap: Strictly limit reaction temperature to <65°C .

-

Base Selection: Switch from strong/nucleophilic bases (e.g., DBU, hydroxide) to non-nucleophilic, bulky organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

-

Solvent Acidity: Avoid protic solvents (MeOH, EtOH) at high temperatures if base is present, as they facilitate proton exchange. Use THF or Toluene instead.

Category C: Solubility & Work-up